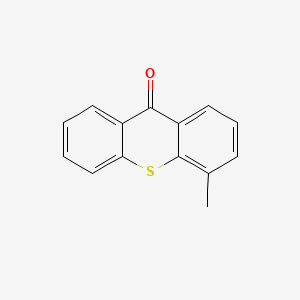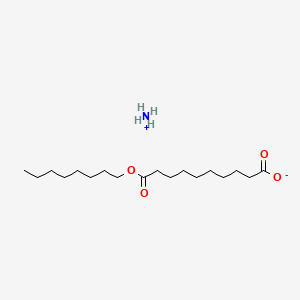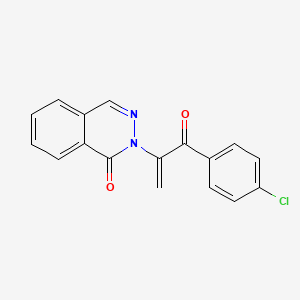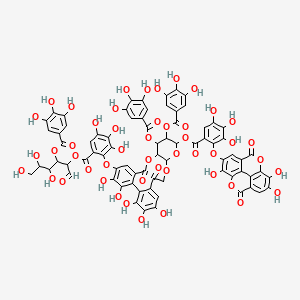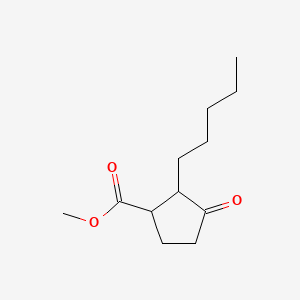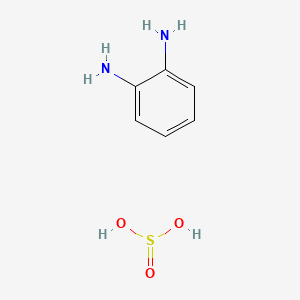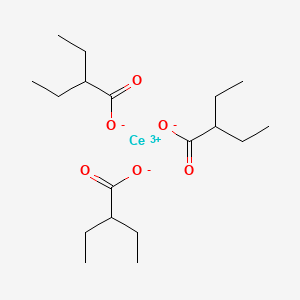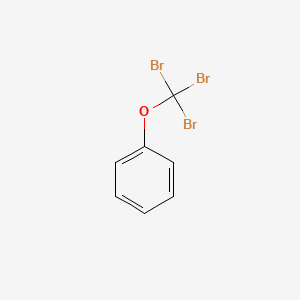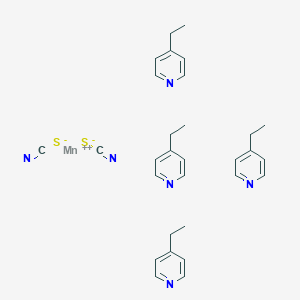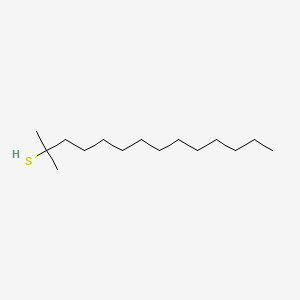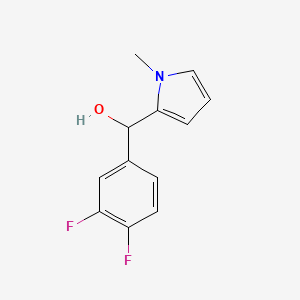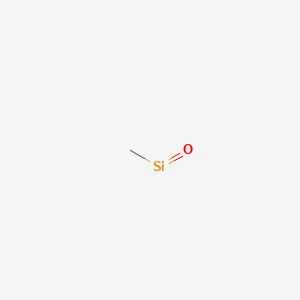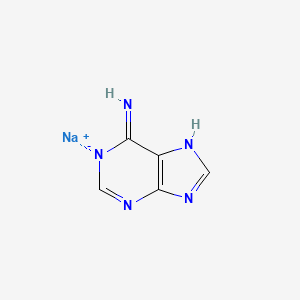
Adenine, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenine, monosodium salt is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound plays a crucial role in various biological processes, including cellular respiration and energy transfer. It is often used in biochemical research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenine, monosodium salt typically involves the reaction of adenine with sodium hydroxide. The process can be summarized as follows:
Adenine Dissolution: Adenine is dissolved in water.
Addition of Sodium Hydroxide: Sodium hydroxide is added to the solution, resulting in the formation of this compound.
Purification: The product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Dissolution: Large quantities of adenine are dissolved in water.
Controlled Addition of Sodium Hydroxide: Sodium hydroxide is added under controlled conditions to ensure complete reaction.
Purification and Drying: The product is purified and dried to obtain this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Adenine, monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other forms of adenine derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of adenine.
Reduction Products: Reduced forms of adenine derivatives.
Substitution Products: Substituted adenine compounds with different functional groups.
Aplicaciones Científicas De Investigación
Adenine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and genetic material.
Medicine: Used in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of various biochemical products and as a stabilizer in industrial processes.
Mecanismo De Acción
Adenine, monosodium salt exerts its effects through its interaction with various molecular targets and pathways:
Energy Transfer: It is involved in the formation of adenosine triphosphate (ATP), which is essential for energy transfer in cells.
Genetic Material: It is a component of nucleic acids, playing a crucial role in the replication and transcription of genetic material.
Enzyme Interaction: It acts as a substrate for various enzymes, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Adenosine triphosphate (ATP)
Uniqueness
Adenine, monosodium salt is unique due to its specific role in energy transfer and genetic material synthesis. Unlike other similar compounds, it is directly involved in the formation of ATP and nucleic acids, making it indispensable for cellular functions and biochemical research.
Propiedades
Número CAS |
40428-86-2 |
|---|---|
Fórmula molecular |
C5H4N5Na |
Peso molecular |
157.11 g/mol |
Nombre IUPAC |
sodium;7H-purin-1-id-6-imine |
InChI |
InChI=1S/C5H4N5.Na/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |
Clave InChI |
GDQWMVUOVOVACL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=N)[N-]C=N2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


